![molecular formula C17H17N3O3 B2993393 1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole CAS No. 866051-41-4](/img/structure/B2993393.png)
1-{[(dimethylamino)carbonyl]oxy}-2-(4-methoxyphenyl)-1H-1,3-benzimidazole
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Overview
Description
Scientific Research Applications
Pharmacological Research
This compound is extensively studied for its pharmacological properties. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . They are particularly promising in the development of new therapeutic agents due to their ability to interact with various biological targets.
Chemotherapy Adjunct
Research has indicated that benzimidazole derivatives can have mucoprotective effects, making them potential adjuncts in chemotherapy. They may help in mitigating the side effects of chemotherapy-induced intestinal mucositis by suppressing oxidative stress and inflammatory markers .
Antimicrobial Activity
Benzimidazole compounds have shown potent in vitro antimicrobial activity against a variety of pathogens. This includes efficacy against bacteria such as E. coli and S. aureus, as well as fungi like C. albicans . Their mechanism of action often involves disrupting the microbial cell processes, leading to cell death.
Oncology Research
In cancer research, benzimidazole derivatives are explored for their potential to inhibit the growth of cancer cells. They may work by interfering with cell division and inducing apoptosis, making them candidates for anticancer drugs .
Anti-inflammatory Applications
The anti-inflammatory properties of benzimidazole derivatives are of interest in the treatment of various inflammatory conditions. They can modulate the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation .
Gastrointestinal Protection
Apart from their use in chemotherapy, benzimidazole derivatives can protect the gastrointestinal tract from various insults. They can enhance mucosal defense mechanisms and promote healing in conditions like peptic ulcers .
Safety and Hazards
Mechanism of Action
Target of Action
Benzimidazole derivatives are known to interact with a variety of biological targets, including enzymes involved in various biochemical pathways .
Mode of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, and anti-inflammatory effects . These activities are generally attributed to the interaction of the benzimidazole moiety with biological targets, leading to alterations in cellular processes.
Biochemical Pathways
Benzimidazole derivatives have been reported to inhibit various enzymes, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Benzimidazole derivatives are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .
Result of Action
Benzimidazole derivatives are known to exhibit a wide range of biological activities, potentially leading to various molecular and cellular effects .
Action Environment
The stability and bioavailability of benzimidazole derivatives can be influenced by various factors, including ph, temperature, and the presence of other substances .
properties
IUPAC Name |
[2-(4-methoxyphenyl)benzimidazol-1-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-19(2)17(21)23-20-15-7-5-4-6-14(15)18-16(20)12-8-10-13(22-3)11-9-12/h4-11H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUKAYUHLTULKCS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)ON1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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